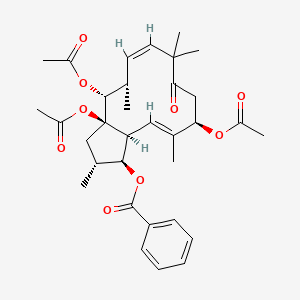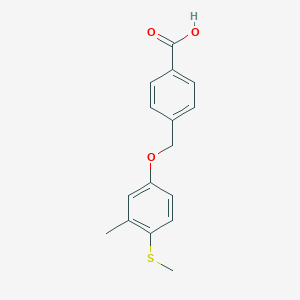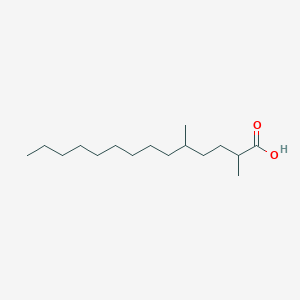
2,5-Dimethyltetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jobosic acid is a saturated fatty acid that has garnered significant attention due to its antiviral properties, particularly against SARS-CoV-2. It was isolated from marine cyanobacteria and has shown promise as a selective inhibitor of the virus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of jobosic acid involves the isolation from marine cyanobacteria. Detailed synthetic routes and reaction conditions are not widely documented, but the compound’s natural origin suggests that extraction and purification from marine sources are primary methods .
Industrial Production Methods
Industrial production methods for jobosic acid are not well-established due to its recent discovery and specific application in research. The focus remains on laboratory-scale extraction and synthesis for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Jobosic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of jobosic acid, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Jobosic acid has several scientific research applications:
Chemistry: It is used as a model compound to study fatty acid reactions and properties.
Biology: Its antiviral properties make it a valuable tool in virology research.
Medicine: Jobosic acid is being investigated for its potential therapeutic applications against SARS-CoV-2.
Industry: While not yet widely used industrially, its antiviral properties could lead to applications in disinfectants and antiviral coatings
Wirkmechanismus
Jobosic acid exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2 and disrupting the interaction between the spike protein’s receptor-binding domain (RBD) and the angiotensin-converting enzyme 2 (ACE-2) receptor. This dual action prevents viral entry and replication, making it a potent antiviral agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lauric acid: Another saturated fatty acid with antiviral properties.
Myristic acid: Known for its antimicrobial effects.
Palmitic acid: Commonly found in nature and used in various applications.
Uniqueness
Jobosic acid’s uniqueness lies in its specific inhibition of SARS-CoV-2, particularly its ability to inhibit both viral entry and replication. This dual mechanism sets it apart from other similar fatty acids, which may not have the same level of specificity or potency .
Eigenschaften
Molekularformel |
C16H32O2 |
|---|---|
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
2,5-dimethyltetradecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-14(2)12-13-15(3)16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
ILOORJBAWCAGSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)CCC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


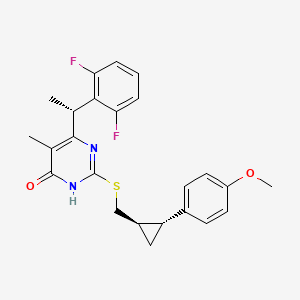
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)
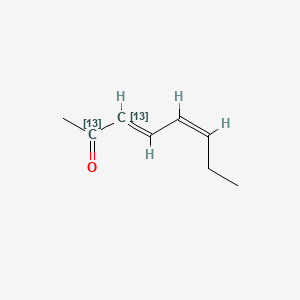

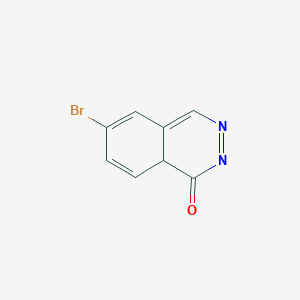
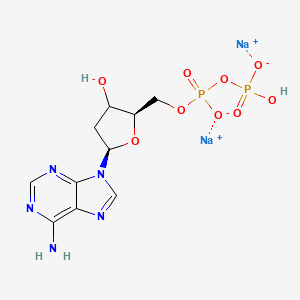
![1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12366329.png)
